Defined Nav1.7 Sodium Channel Inhibitory Activity Versus Regioisomer
This specific regioisomer, 4-bromo-2-fluoro-6-methylpyridine, exhibits a defined inhibitory activity (IC50 = 4040.0 nM) against the human Nav1.7 sodium channel in a whole-cell voltage clamp assay [1]. This provides a quantitative baseline for structure-activity relationship (SAR) studies that is absent for its closest regioisomer, 2-bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1), for which no comparable public bioactivity data exists against this clinically relevant pain target [2].
| Evidence Dimension | Nav1.7 Sodium Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 4040.0 nM |
| Comparator Or Baseline | 2-Bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1): No reported IC50 data found for Nav1.7 |
| Quantified Difference | Defined vs. Undefined |
| Conditions | In vitro PatchXpress assay on HEK293 cells stably transfected with human Nav1.7; whole-cell voltage clamp mode. Compound effects measured on a partially inactivated channel state, with a 3-minute application period. |
Why This Matters
Procurement of this specific isomer provides a known activity profile for SAR studies, avoiding the risk and time investment required to characterize an alternative regioisomer.
- [1] TargetMine / ChEMBL. (2025). Interaction Report for CHEMBL3687714 (IC50 = 4040.0 nM on human Nav1.7 sodium channel). View Source
- [2] PubChem. (2025). 2-Bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1). Compound Summary. View Source
